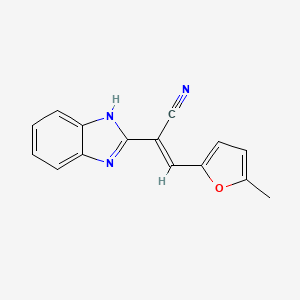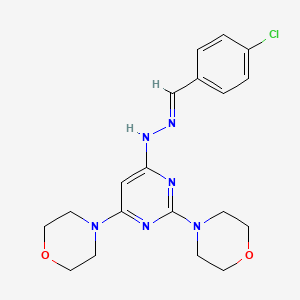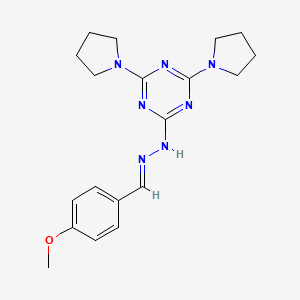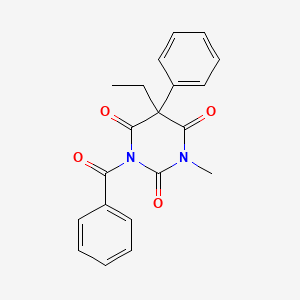
2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic compound that contains both a benzimidazole and a furan ring in its structure.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have significant biochemical and physiological effects. It has been shown to possess antimicrobial activity against a wide range of bacteria and fungi. It has also been shown to possess antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to possess significant antitumor and anti-inflammatory activities, making it a potential candidate for the development of new cancer and anti-inflammatory drugs.
However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to test its pharmacological effects.
Orientations Futures
There are several future directions for the research and development of 2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile. One potential direction is the development of new antibiotics based on this compound. Its broad-spectrum antimicrobial activity makes it a promising candidate for the development of new antibiotics to combat antibiotic-resistant bacteria.
Another potential direction is the development of new cancer drugs based on this compound. Its significant antitumor activity against various cancer cell lines makes it a potential candidate for the development of new cancer drugs.
Additionally, further research is needed to fully understand the mechanism of action of this compound. This will help to design more effective experiments to test its pharmacological effects and to develop more targeted drugs based on its mechanism of action.
Conclusion
In conclusion, 2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile is a heterocyclic organic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its broad-spectrum antimicrobial, antitumor, and anti-inflammatory activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to develop more targeted drugs based on its pharmacological effects.
Applications De Recherche Scientifique
2-(1H-benzimidazol-2-yl)-3-(5-methyl-2-furyl)acrylonitrile has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant antimicrobial, antitumor, and anti-inflammatory activities, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-10-6-7-12(19-10)8-11(9-16)15-17-13-4-2-3-5-14(13)18-15/h2-8H,1H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTXIJPCYSQOFJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-bromobenzoate](/img/structure/B3861653.png)
![4-bromobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3861655.png)
![N'-[3-(benzyloxy)benzylidene]nonanohydrazide](/img/structure/B3861664.png)
![(5,8-dimethoxy-4-methyl-2-quinolinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B3861679.png)
![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3861682.png)
![N-[phenyl(3-pyridinyl)methyl]urea](/img/structure/B3861690.png)
![(2,4-dimethoxyphenyl)(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanone](/img/structure/B3861697.png)

![2-chlorobenzaldehyde O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3861706.png)


![6-[2-(3,4-dimethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3861728.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3861748.png)
![3-phenyl-1-[3-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B3861751.png)